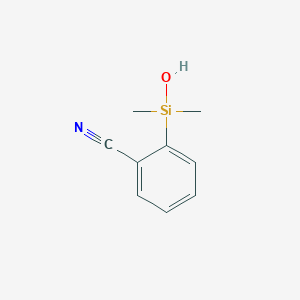
Dimethyl(2-cyanophenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-cyanophenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(2-cyanophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-cyanophenyl)silyl chloride in the presence of water or a mild base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(Cl)(C}_6\text{H}_4\text{CN)} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)(C}_6\text{H}_4\text{CN)} + \text{HCl} ]
Another method involves the oxidation of dimethyl(2-cyanophenyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrolysis of dimethyl(2-cyanophenyl)silyl chloride, utilizing automated reactors to control reaction conditions and ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(2-cyanophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides such as chlorides or bromides, in the presence of a base.
Major Products Formed
Oxidation: Silanones.
Reduction: Dimethyl(2-aminophenyl)silanol.
Substitution: Various substituted silanols depending on the electrophile used.
Applications De Recherche Scientifique
Dimethyl(2-cyanophenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of dimethyl(2-cyanophenyl)silanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent bonding with electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a 2-cyanophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a 2-cyanophenyl group.
Dimethyl(2-aminophenyl)silanol: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Dimethyl(2-cyanophenyl)silanol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
609353-72-2 |
|---|---|
Formule moléculaire |
C9H11NOSi |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3 |
Clé InChI |
FLVGHLHPDYCMTD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
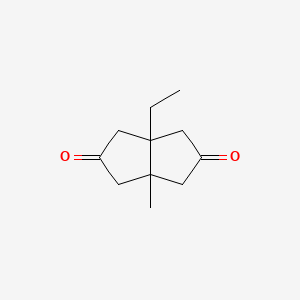
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
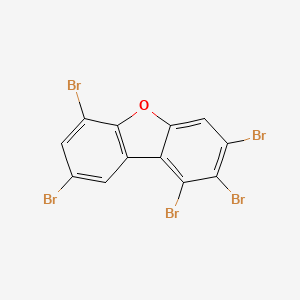
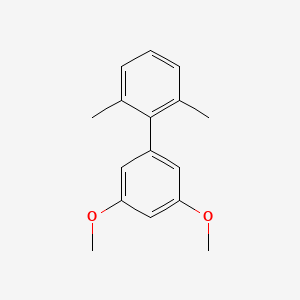
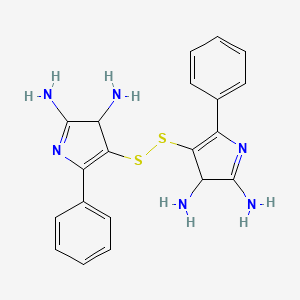
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

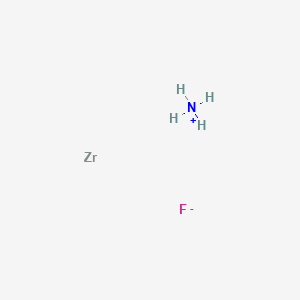
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
